- Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use, World Intellectual Property Organization, , ,
Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)
5-Chloro-2-nitropyridin-3-ol structure
Product Name:5-Chloro-2-nitropyridin-3-ol
Número CAS:936247-35-7
MF:C5H3ClN2O3
Megavatios:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698
Update Time:2025-06-11
5-Chloro-2-nitropyridin-3-ol Propiedades químicas y físicas
Nombre e identificación
-
- 5-chloro-2-nitro-3-Pyridinol
- 5-chloro-2-nitropyridin-3-ol
- 5-chloro-2-nitro-pyridine-3-ol
- 5-Chloro-2-nitro-3-pyridinol (ACI)
- SY117406
- MFCD18259798
- SCHEMBL2340132
- XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- AS-50221
- DA-00614
- CS-0157364
- 936247-35-7
- AKOS027393597
- O11402
- 5-Chloro-2-nitropyridin-3-ol
-
- MDL: MFCD18259798
- Renchi: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
- Clave inchi: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O
Atributos calculados
- Calidad precisa: 173.9832197g/mol
- Masa isotópica única: 173.9832197g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 78.9Ų
5-Chloro-2-nitropyridin-3-ol PrecioMás >>
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$ 50.00 | 2022-06-06 | ||
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-200mg |
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936247-35-7 | 97% | 200mg |
585.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA630-1g |
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936247-35-7 | 97% | 1g |
1404.0CNY | 2021-07-14 | |
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5-Chloro-2-nitropyridin-3-ol |
936247-35-7 | 97% | 250mg |
1064CNY | 2021-05-07 |
5-Chloro-2-nitropyridin-3-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 0 °C; 30 min
1.2 Reagents: Water ; 0 °C; 30 min
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referencia
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referencia
- Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 30 min, cooled
1.2 Reagents: Water ; 30 min, cooled
Referencia
- Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; cooled; 30 min
1.2 Reagents: Water ; cooled; 30 min
Referencia
- Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 5 °C → rt
Referencia
- Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referencia
- Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referencia
- Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referencia
- Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 30 min, cooled
1.2 Reagents: Water ; 30 min, cooled
Referencia
- Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; cooled; 30 min
1.2 Reagents: Water ; cooled; 30 min
Referencia
- Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of pyridine derivatives as glucokinase activators, World Intellectual Property Organization, , ,
5-Chloro-2-nitropyridin-3-ol Raw materials
5-Chloro-2-nitropyridin-3-ol Preparation Products
5-Chloro-2-nitropyridin-3-ol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Número de pedido:A1193388
Estado del inventario:in Stock
Cantidad:5.0g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:21
Precio ($):397.0
Correo electrónico:sales@amadischem.com
5-Chloro-2-nitropyridin-3-ol Literatura relevante
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Pureza:99%
Cantidad:5.0g
Precio ($):397.0